molecular formula C17H14N4O3S B11661361 Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate

Katalognummer: B11661361
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: DAHUMRUNLLQFNZ-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the thiophene moiety, and the esterification of the benzoate group. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and methyl benzoate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can yield the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoate ester group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(2-((3-(2-furyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 4-(2-((3-(2-pyridyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 4-(2-((3-(2-thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C17H14N4O3S

Molekulargewicht

354.4 g/mol

IUPAC-Name

methyl 4-[(E)-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H14N4O3S/c1-24-17(23)12-6-4-11(5-7-12)10-18-21-16(22)14-9-13(19-20-14)15-3-2-8-25-15/h2-10H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI-Schlüssel

DAHUMRUNLLQFNZ-VCHYOVAHSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.